Product packaging for Bis(3-chloropropyl)amine(Cat. No.:CAS No. 102073-95-0)

Bis(3-chloropropyl)amine

Cat. No.: B1267668
CAS No.: 102073-95-0
M. Wt: 170.08 g/mol
InChI Key: VOUJQKYOLXSFCM-UHFFFAOYSA-N
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Description

Significance of Bis(3-chloropropyl)amine as a Versatile Chemical Synthon

In the field of chemical synthesis, a "synthon" is a conceptual unit representing a potential starting material in the design of a synthesis. wikipedia.org A versatile synthon is a readily available building block that can be used to create a wide array of different molecules through various reaction pathways. organic-chemistry.org this compound fits this description perfectly due to its dual reactivity. The two terminal chlorine atoms act as effective leaving groups in nucleophilic substitution reactions, while the central nitrogen atom retains its own nucleophilic and basic properties. angenechemical.com

This dual functionality allows this compound to be a key player in the synthesis of diverse chemical structures, including polymers, pharmaceuticals, and other specialty chemicals. angenechemical.com The two chloropropyl arms can react with various nucleophiles to introduce new functional groups or to act as cross-linking agents. angenechemical.com This reactivity is fundamental to its application in creating complex molecules. For instance, derivatives of this compound, such as 3-(bis(3-chloropropyl)amino)phenol, serve as precursors in the synthesis of specialized near-infrared (NIR) probes, highlighting its role in the development of advanced materials for bioimaging. dntb.gov.uanih.gov Its ability to undergo reactions like nucleophilic substitution and cyclization makes it a key reagent for introducing specific structural motifs into larger molecules. angenechemical.comnih.gov

Table 1: Key Reactions of this compound as a Synthon
Reaction TypeReagents/ConditionsProduct TypeSignificance
Nucleophilic Substitution Nucleophiles (e.g., amines, alkoxides, thiols)Substituted diamines, ethers, thioethersIntroduction of diverse functional groups. angenechemical.com
Cyclization Reaction with dinucleophilesHeterocyclic compounds (e.g., macrocycles)Formation of complex ring structures for host-guest chemistry or biological applications. mdpi.comsciensage.info
Polymerization/Cross-linking Reaction with polyfunctional monomersCross-linked polymersEnhances mechanical and thermal properties of materials.
Quaternization Further alkylation of the central nitrogenQuaternary ammonium (B1175870) saltsCreates cationic structures used in materials like polyelectrolytes. researchgate.net

Historical Context and Evolution of Research on this compound

Early research involving this compound and related structures focused primarily on fundamental synthesis and reactivity. A 1996 paper in the Journal of the Chemical Society, Perkin Transactions 1 described a multi-step synthesis route to produce the compound, showcasing the interest in preparing such bifunctional molecules for potential use in creating macrocyclic ligands. chemicalbook.comrsc.org This foundational work established methods for accessing the compound, paving the way for future exploration of its applications.

Over time, the research focus has evolved from pure synthesis to harnessing the compound's unique properties for specific, advanced applications. This shift is evident in more recent studies. For example, a 2020 study published in Industrial & Engineering Chemistry Research details the use of this compound hydrochloride grafted onto a silica (B1680970) support to evaluate the material's capacity for carbon dioxide (CO2) adsorption. cymitquimica.comacs.org This application in materials science for environmental remediation represents a significant leap from its initial role as a synthetic target. The evolution of research demonstrates a clear trajectory from understanding the molecule's basic chemistry to engineering its function for modern technological challenges.

Current Academic Landscape and Research Trajectories for this compound

The current research landscape for this compound is characterized by its application in specialized, high-performance materials and as a scaffold in medicinal chemistry. The bifunctional nature of the molecule continues to drive its use in innovative fields.

Key Research Trajectories:

Advanced Materials for Environmental Applications: A prominent research direction is the development of amine-functionalized materials for carbon capture. Research has shown that silica-supported amines can effectively adsorb CO2. osti.govmdpi.com Specifically, the hydrochloride salt of this compound has been used in studies where it is grafted onto silica to create solid adsorbents for CO2, which are crucial for mitigating greenhouse gas emissions. cymitquimica.comchemrxiv.org The structure of the amine, including the propyl spacers, is a key factor in the stability and efficiency of these materials. acs.org

Functional Polymers and Surfaces: The 3-chloropropyl group is widely used to functionalize surfaces and polymers. Related compounds like (3-chloropropyl)trimethoxysilane are used to create functionalized silica monoliths for chromatography or to attach other molecules, like chitosan, to magnetic nanoparticles for ion adsorption. nih.govresearchgate.net This demonstrates a broader trend of using the reactive chloropropyl group, a key feature of this compound, to build tailored materials with specific surface properties. Dendrigraft polysiloxanes bearing 3-chloropropyl groups have also been synthesized, which can be further functionalized to create complex polymers with applications in solubilizing organic compounds. researchgate.net

Medicinal Chemistry and Chemical Biology: The bis-chloroalkyl amine motif is being explored for its potential in drug design. While direct studies on this compound are specific, research on structurally analogous compounds provides insight into its potential. For example, bis-3-chloropiperidines, which are cyclic analogues, have been synthesized and evaluated for anthelmintic (anti-parasitic worm) activity, suggesting the value of this chemical scaffold in the search for new therapeutic agents. nih.govresearchgate.net Furthermore, the established use of this compound derivatives in creating NIR probes underscores its relevance in developing tools for chemical biology and medical diagnostics. dntb.gov.ua

Table 2: Recent Research Applications of this compound and Related Structures
Research AreaSpecific ApplicationCompound/Moiety UsedKey FindingReference(s)
Environmental Science CO2 AdsorptionThis compound Hydrochloride on silicaFunctionalized silica shows potential as a solid adsorbent for CO2 capture. cymitquimica.comacs.org
Materials Science Functional Polymers3-chloropropyl functionalized polysiloxanesCreation of dendrigraft polymers with an ionic corona and hydrophobic core for solubilization applications. researchgate.net
Separation Science Chromatography(3-chloropropyl)-trimethoxysilaneSynthesis of hybrid silica monolithic columns for capillary electrochromatography. nih.gov
Medicinal Chemistry Anthelmintic Drug DesignBis-3-chloropiperidines (structural analogues)Aromatic-linked bis-3-chloropiperidines show activity against C. elegans and S. mansoni. nih.govresearchgate.net
Chemical Biology Near-Infrared (NIR) Probes3-(bis(3-chloropropyl)amino)phenolServes as a precursor for NIR-emitting dyes used in bioimaging. dntb.gov.ua

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13Cl2N B1267668 Bis(3-chloropropyl)amine CAS No. 102073-95-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-N-(3-chloropropyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Cl2N/c7-3-1-5-9-6-2-4-8/h9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUJQKYOLXSFCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCCCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90329550
Record name Bis(3-chloropropyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90329550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102073-95-0
Record name Bis(3-chloropropyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90329550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Bis 3 Chloropropyl Amine and Its Analogues

Direct Synthesis Routes for Bis(3-chloropropyl)amine

Direct methods for the formation of the this compound backbone are centered on constructing the molecule from smaller, readily available precursors.

Alkylation-Based Synthetic Approaches to this compound

The direct alkylation of ammonia (B1221849) or primary amines with alkyl halides is a fundamental approach for the synthesis of secondary amines. However, this method is often complicated by a lack of selectivity, leading to the formation of mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. masterorganicchemistry.comallen.in The nucleophilicity of the amine increases with each alkylation, making the product more reactive than the starting material. masterorganicchemistry.com

A general representation of this "runaway" reaction is as follows:

NH₃ + R-X → R-NH₃⁺X⁻ ⇌ R-NH₂ + HX R-NH₂ + R-X → R₂-NH₂⁺X⁻ ⇌ R₂-NH + HX R₂-NH + R-X → R₃-NH⁺X⁻ ⇌ R₃-N + HX R₃-N + R-X → R₄-N⁺X⁻

To favor the formation of the secondary amine, this compound, an excess of ammonia relative to the alkylating agent (e.g., 1-bromo-3-chloropropane (B140262) or 1,3-dichloropropane) would theoretically be employed. This stoichiometric imbalance increases the probability of the alkylating agent reacting with ammonia rather than the mono-alkylated primary amine product. youtube.com However, achieving high selectivity for the secondary amine can still be challenging.

Alternative strategies to control the extent of alkylation include the use of ammonia surrogates, such as N-aminopyridinium salts, which can undergo mono-alkylation followed by in situ depyridylation to yield the secondary amine without overalkylation byproducts. nih.gov

Epichlorohydrin (B41342) Reaction Pathways in this compound Synthesis

Epichlorohydrin serves as a versatile C3 building block in the synthesis of various amino alcohols. The reaction of epichlorohydrin with amines proceeds via a nucleophilic ring-opening of the epoxide. While the reaction with ammonia can be used to generate amino-alcohols, controlling the degree of substitution is challenging. The reaction of one mole of ammonia with three moles of epichlorohydrin can lead to the formation of tris(3-chloro-2-hydroxypropyl)amine. This tertiary amine is a common product when aiming for a high degree of substitution.

The initial reaction involves the nucleophilic attack of ammonia on the terminal carbon of the epoxide ring of epichlorohydrin, followed by proton transfer to yield a primary amino alcohol. This product can then react further with additional epichlorohydrin molecules.

Multi-Step Reaction Sequences for this compound Formation

Multi-step syntheses offer greater control over the final product by building the molecule sequentially. An analogous and well-documented multi-step approach is the synthesis of N-alkylbis(3-aminopropyl)amines, which involves a two-step process: bis(cyanoethylation) of a primary amine followed by catalytic hydrogenation. researchgate.netnih.gov

This sequence can be adapted for the conceptual synthesis of this compound. A potential pathway could start from a suitable nitrogen source, followed by the introduction of two 3-carbon chains that are subsequently chlorinated. For instance, diethanolamine (B148213) can be used as a starting material, which is then subjected to a chlorination reaction as detailed in section 2.2.1.

Synthesis of Structurally Related Bis-Chloropropyl Amine Derivatives

The synthesis of derivatives of this compound often involves the modification of precursor molecules, such as the chlorination of di-hydroxy amines or the incorporation of a 3-chloropropylamine (B7771022) moiety via reductive amination.

Chlorination Reactions for Bis-Chloroamine Precursors (e.g., from Bis-hydroxyethyl amines)

A common and effective method for the synthesis of chloroalkanes from alcohols is the use of a chlorinating agent such as thionyl chloride (SOCl₂). This methodology is directly applicable to the synthesis of bis-chloroamine precursors. For example, the synthesis of bis(2-chloroethyl)amine (B1207034) hydrochloride from diethanolamine is a well-established industrial process. libretexts.org

In this reaction, diethanolamine is treated with thionyl chloride, typically in a solvent like dichloroethane. The hydroxyl groups are converted to chloro groups, and the amine is obtained as its hydrochloride salt. The reaction also produces sulfur dioxide and hydrogen chloride as byproducts. libretexts.org

Reaction Scheme:

HN(CH₂CH₂OH)₂ + 2 SOCl₂ → HN(CH₂CH₂Cl)₂·HCl + 2 SO₂ + HCl

A similar approach can be envisioned for the synthesis of this compound from bis(3-hydroxypropyl)amine.

The table below summarizes representative chlorination reactions of di-hydroxy amines.

Starting MaterialChlorinating AgentProductReference
DiethanolamineThionyl ChlorideBis(2-chloroethyl)amine hydrochloride libretexts.org
TriethanolamineThionyl ChlorideTris(2-chloroethyl)amine hydrochloride

This table is generated based on the provided textual information and known chemical transformations.

Reductive Amination Strategies for 3-Chloropropylamine Incorporation

Reductive amination is a powerful method for the formation of carbon-nitrogen bonds and is widely used for the synthesis of primary, secondary, and tertiary amines. libretexts.org The reaction involves the condensation of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. libretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. libretexts.org

This strategy can be employed to synthesize derivatives of this compound. For instance, a primary amine could be reacted with two equivalents of 3-chloropropanal (B96773) under reductive amination conditions to yield an N-alkyl-bis(3-chloropropyl)amine.

General Reaction Scheme:

R-NH₂ + 2 Cl(CH₂)₂CHO --[Reducing Agent]--> R-N(CH₂CH₂CH₂Cl)₂

The choice of reducing agent is crucial and depends on the specific substrates and desired reaction conditions. Reductive amination offers a versatile and high-yielding route for the incorporation of the 3-chloropropylamine moiety into a wide range of molecular scaffolds.

The following table provides an overview of common reducing agents used in reductive amination.

Reducing AgentTypical SubstratesKey Features
Sodium Borohydride (NaBH₄)Aldehydes, KetonesReadily available, mild reducing agent.
Sodium Cyanoborohydride (NaBH₃CN)Aldehydes, KetonesSelective for imines in the presence of carbonyls.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Aldehydes, KetonesMild and selective, often used for sensitive substrates.
Catalytic Hydrogenation (e.g., H₂/Pd-C)Aldehydes, Ketones"Green" method, can be highly efficient.

This table is generated based on general knowledge of reductive amination reactions.

Preparation of N-Benzylthis compound and Related Protected Forms

The synthesis of N-protected forms of this compound, such as N-Benzylthis compound, is crucial for preventing unwanted side reactions and enabling selective functionalization in the synthesis of more complex molecules. The benzyl (B1604629) group is a common protecting group for secondary amines due to its relative stability and ease of removal via hydrogenolysis.

A well-documented approach for a closely related analogue, N,N-bis(2-chloroethyl)benzylamine, provides a clear pathway that can be adapted for the 3-chloropropyl derivative. This two-step process begins with the N-alkylation of a diol amine, followed by chlorination. google.com

Step 1: Synthesis of the Diol Intermediate

The first step involves the reaction of benzyl chloride with diethanolamine in the presence of a weak base like sodium carbonate. The base neutralizes the hydrochloric acid formed during the reaction. The reaction temperature is maintained between 70°C and 100°C to ensure a reasonable reaction rate while minimizing the formation of by-products. google.com This method effectively produces N,N-bis(2-hydroxyethyl)benzylamine, the precursor to the final chlorinated product.

Step 2: Chlorination of the Diol Intermediate

The second step is the conversion of the hydroxyl groups to chlorides. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂). The N,N-bis(2-hydroxyethyl)benzylamine intermediate is reacted with thionyl chloride in a suitable solvent like toluene (B28343). This reaction replaces the -OH groups with -Cl atoms, yielding the desired N,N-bis(2-chloroethyl)benzylamine. google.com A similar sequence starting from bis(3-hydroxypropyl)amine would yield N-Benzylthis compound.

The table below summarizes the synthesis of the N-benzyl protected bis(2-chloroethyl)amine analogue, illustrating a common synthetic strategy.

Step Reactants Reagents/Solvents Conditions Product Yield Reference
1. N-AlkylationBenzyl chloride, N,N-bis(2-hydroxyethyl)amineSodium carbonate70-100°CN,N-bis(2-hydroxyethyl)benzylamineHigh google.com
2. ChlorinationN,N-bis(2-hydroxyethyl)benzylamineThionyl chloride, TolueneNot specifiedN,N-bis(2-chloroethyl)benzylamine~70% (based on benzyl chloride) google.com

Other related protected forms can be synthesized using similar principles. For example, the benzyloxycarbonyl (Cbz) group is another widely used protecting group for amines, and its introduction can be achieved using benzyl chloroformate. chemrxiv.org

Green Chemistry and Sustainable Approaches in this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally friendly methods for the synthesis of this compound and related compounds. These efforts aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Development of Environmentally Benign Synthetic Protocols

A key area of development in green synthesis is the use of alternative energy sources to drive reactions more efficiently. Microwave-assisted organic synthesis has emerged as a powerful tool for reducing reaction times, increasing yields, and minimizing by-product formation.

For instance, the synthesis of 1-(3-chlorophenyl)-piperazine, a precursor for related pharmaceutical compounds, traditionally involves condensing bis-(2-chloroethylamine) hydrochloride with 3-chloro aniline. Conventional heating methods require long reaction hours at elevated temperatures. jocpr.com In contrast, a microwave-assisted protocol using p-toluenesulphonic acid (PTSA) as a catalyst in xylene can significantly shorten the reaction time from hours to minutes while improving the yield. jocpr.com

The following table compares the conventional and microwave-assisted synthesis for this related intermediate.

Method Catalyst Reaction Time Yield Reference
Conventional Heatingp-toluenesulphonic acid (PTSA)>12 hours84-85% jocpr.com
Microwave Irradiationp-toluenesulphonic acid (PTSA)2-5 minutes>90% jocpr.com

Another green approach involves the use of recyclable and less hazardous catalysts. Sulphamic acid has been demonstrated as an efficient, reusable, and environmentally benign heterogeneous catalyst for the synthesis of trazodone, which involves intermediates structurally similar to this compound derivatives. The operational simplicity and the ability to recover and reuse the catalyst make this a more sustainable alternative to traditional methods. Furthermore, developing catalyst- and additive-free reactions represents a significant advancement in green chemistry, eliminating the need for potentially toxic metal catalysts and simplifying purification processes. nih.gov

Catalyst Development for Enhanced Efficiency and Selectivity in this compound Synthesis

The development of novel catalysts is central to improving the synthesis of amines and their derivatives. Catalysts can offer alternative reaction pathways that are more atom-economical, operate under milder conditions, and provide higher selectivity, all of which are tenets of green chemistry.

One innovative approach avoids the use of alkyl halides by synthesizing amines directly from alcohols and other amines. Catalytic systems based on group IIA and IIIB metal acid phosphates, such as strontium hydrogen phosphate (B84403), have been developed for this purpose. taylorfrancis.com These catalysts facilitate the selective vapor-phase production of mixed and polyfunctional amines, appearing to proceed through a phosphate ester intermediate that is subsequently displaced by the reactant amine. taylorfrancis.com This method offers a more direct and potentially cleaner route to amine synthesis.

In the synthesis of amine analogues, catalytic hydrogenation is a key step. For example, the preparation of N-alkylbis(3-aminopropyl)amines involves the hydrogenation of N-alkylbis(cyanoethyl)amines. Raney nickel is an effective catalyst for this transformation, affording the target triamines in high purity and nearly quantitative yield under relatively low pressure (50 psi) of hydrogen. researchgate.netnih.gov This heterogeneous catalytic process is highly efficient and allows for easy separation of the catalyst from the product.

The table below highlights various catalysts and their roles in the synthesis of amines and related compounds.

Catalyst Reaction Type Substrates Significance Reference
Strontium Hydrogen PhosphateAmine SynthesisAmine + AlcoholSelective synthesis of mixed amines, avoiding alkyl halides. taylorfrancis.com
Raney NickelCatalytic HydrogenationN-alkylbis(cyanoethyl)aminesHigh-yield conversion of nitriles to primary amines under mild conditions. researchgate.netnih.gov
Sulphamic AcidCondensation/AlkylationVariousEfficient, reusable, and environmentally benign heterogeneous catalyst.
Iron and Ruthenium ComplexesN-Alkylation / Reductive AminationAmines + AlcoholsModern, efficient catalysts for constructing C-N bonds. researchgate.net

These advancements in catalyst development are paving the way for more efficient, selective, and sustainable manufacturing processes for this compound and its derivatives.

Reactivity Profiles and Mechanistic Investigations of Bis 3 Chloropropyl Amine

Nucleophilic Substitution Reactions Involving Bis(3-chloropropyl)amine

The presence of two primary chloroalkane functions renders this compound highly susceptible to nucleophilic substitution reactions. angenechemical.com These reactions are fundamental to its application in the synthesis of more complex molecules. smolecule.com

This compound can undergo cyclization reactions, although this may occur with low efficiency and be accompanied by side reactions. The formation of cyclic structures is influenced by the reaction conditions and the nature of the reacting species. For instance, in the synthesis of related compounds like bis-3-chloropiperidines, cyclization has been achieved through in situ chlorination/cyclization with copper(II) chloride. nih.gov Another approach involves N-chlorination followed by cyclization, though this may not be successful in the presence of easily oxidizable moieties. nih.gov The mechanism often involves an initial intermolecular reaction to form a linear intermediate, which then undergoes an intramolecular cyclization to yield the cyclic product. researchgate.net

The primary chloro groups in this compound are prone to substitution via the Sₙ2 (bimolecular nucleophilic substitution) mechanism. vulcanchem.comeuropa.eu In this pathway, a nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion in a single, concerted step. The rate of this reaction is influenced by the strength of the nucleophile and the steric hindrance around the reaction center. sit.edu.cn Common nucleophiles that react with this compound include amines, hydroxides, and other electron-rich species. evitachem.com The reaction is a cornerstone of its utility in organic synthesis, allowing for the introduction of diverse functional groups. smolecule.com

Alkylation Chemistry Mediated by this compound

A significant aspect of the reactivity of this compound is its role as an alkylating agent. smolecule.com The two 3-chloropropyl groups can be transferred to other substrates, a process that is central to many of its synthetic applications.

This compound serves as a reagent for introducing chloropropyl groups into various organic molecules. smolecule.com This is typically achieved through nucleophilic substitution reactions where a nucleophilic substrate attacks one of the chloropropyl groups. smolecule.com For example, it can react with primary amines or alcohols to form more complex amines or ethers through alkylation. smolecule.com This process is valuable in the synthesis of pharmaceuticals and agrochemicals.

The reaction of this compound with nitrogen-containing compounds is a key feature of its chemistry, leading to the formation of stable carbon-nitrogen bonds. smolecule.com This reactivity is particularly important in medicinal chemistry, where it is used as a precursor for synthesizing therapeutic agents. smolecule.com The amine groups in other molecules can act as nucleophiles, displacing the chlorine atoms on this compound to form new, more complex amine structures. fishersci.co.uk A patent describes the reaction of tris(3-chloropropyl)amine with tris(2-aminoethyl)amine, illustrating the formation of multiple new C-N bonds. googleapis.com

Protonation and Basicity Characteristics of this compound

As an amine, this compound exhibits basic properties due to the lone pair of electrons on the nitrogen atom. libretexts.org This lone pair can accept a proton from an acid, forming a substituted ammonium (B1175870) ion. evitachem.com

The hydrochloride salt of this compound is also utilized in research, for example, in studies involving CO₂ adsorption on modified silica (B1680970). cymitquimica.com The basicity of the amine is a crucial factor in such applications. researchgate.net

Redox Chemistry and Oxidation Pathways of the Amine Functionality

The secondary amine functionality in this compound is susceptible to oxidation. The oxidation of secondary amines can proceed through several pathways, influenced by the specific oxidizing agent and reaction conditions. Common oxidation products include hydroxylamines, nitrones, and in some cases, cleavage of the carbon-nitrogen bonds. uomustansiriyah.edu.iqshd-pub.org.rs

One major pathway for the oxidation of secondary amines involves N-dealkylation, which proceeds via a carbinolamine intermediate to yield a primary amine and a carbonyl compound. uomustansiriyah.edu.iqnih.gov Another significant pathway is N-oxidation, which leads to the formation of a secondary hydroxylamine (B1172632). nih.gov This hydroxylamine can be further oxidized to a nitrone. uomustansiriyah.edu.iqshd-pub.org.rs The balance between N-dealkylation and N-hydroxylation is a key aspect of the redox chemistry of secondary amines and can be influenced by isotopic substitution. nih.gov

For instance, studies on the oxidation of secondary amines like N-benzylamphetamine have shown the formation of the corresponding hydroxylamine and nitrone derivatives. uomustansiriyah.edu.iq The choice of oxidizing agent is crucial; for example, ruthenium tetroxide (RuO₄) has been used to oxidize secondary amines, primarily yielding amides, with only trace amounts of hydroxylamines and nitrones detected. shd-pub.org.rs This suggests that under these conditions, hydroxylamines may not be the main intermediates. shd-pub.org.rs

Bioinspired catalytic systems, such as those using quinone catalysts, have been developed for the aerobic oxidation of secondary amines. nih.gov These systems can operate via a hemiaminal intermediate, bypassing the traditional iminoquinone pathway and allowing for the efficient dehydrogenation of a broader range of secondary amines. nih.gov

The table below summarizes the potential oxidation pathways for the amine functionality in a generic secondary amine (R₂NH), which are applicable to this compound.

Oxidation PathwayIntermediate(s)Final Product(s)
N-DealkylationCarbinolaminePrimary Amine, Aldehyde/Ketone
N-OxidationSecondary HydroxylamineNitrone
Further Oxidation-Amide

Reaction Kinetics and Thermodynamic Analyses of this compound Transformations

The reaction kinetics of transformations involving this compound are influenced by several factors, including temperature, solvent, and the nature of the reactants. For instance, in nucleophilic substitution reactions where the chlorine atoms are displaced, elevated temperatures can enhance the reaction kinetics. However, the choice of solvent is also critical, as demonstrated in preliminary trials where substituting methanol (B129727) with ethanol (B145695) or tetrahydrofuran (B95107) (THF) led to a significant decrease in reaction yields.

Thermodynamic considerations also play a vital role in the feasibility and outcome of reactions involving this compound. For example, in the context of biogas upgrading, amine-based absorption processes that could involve similar structures have been shown to be both thermodynamically and economically efficient for carbon dioxide removal. smolecule.com

While specific kinetic and thermodynamic data for this compound are not extensively detailed in the provided results, general principles from related systems can be inferred. For example, the rate-limiting step in the reaction of analogous nitrogen mustards is often the formation of the cyclic aziridinium (B1262131) ion. quizlet.com The electronic nature of the substituents on the nitrogen atom can significantly affect the rate of this cyclization, with electron-donating groups accelerating the process. quizlet.com

The following interactive table outlines key factors influencing the kinetics and thermodynamics of reactions involving this compound.

FactorInfluence on KineticsInfluence on ThermodynamicsExample
Temperature Generally increases reaction rateCan shift equilibrium position based on reaction enthalpyElevated temperatures (40–60°C) enhance reaction rates in some substitution reactions.
Solvent Can affect reactant solubility and stabilize transition statesCan influence the relative stability of reactants and productsMethanol is a more effective solvent than ethanol or THF in certain synthetic pathways involving this compound.
Reactant Structure Steric hindrance and electronic effects can alter reaction ratesThe inherent stability of reactants and products determines the overall energy changeElectron-donating groups on the amine can accelerate the formation of cyclic intermediates in related haloalkylamines. quizlet.com

Elucidation of Reaction Intermediates (e.g., Aziridinium Ion Analogs for Related Structures)

A key feature of the reactivity of haloalkylamines, including this compound, is the potential for intramolecular cyclization to form cyclic ammonium ions. For β-haloalkylamines, this results in the formation of a highly reactive three-membered ring known as an aziridinium ion. quizlet.comontosight.ai This process involves the nucleophilic attack of the nitrogen's lone pair of electrons on the carbon atom bearing the halogen, displacing the halide ion. quizlet.com

In the case of this compound, the propyl chains would lead to the formation of a four-membered ring, an azetidinium ion. nih.gov The formation of such cyclic intermediates is a critical step in many of their reactions, particularly in alkylation reactions. quizlet.com The aziridinium or azetidinium ion is a potent electrophile and can be readily attacked by nucleophiles, leading to ring-opening and the formation of a covalent bond. quizlet.commdpi.com

The stability and reactivity of these cyclic intermediates can be influenced by the substituents on the nitrogen atom and the ring size. quizlet.comnih.gov For instance, aromatic substituents on the nitrogen tend to stabilize the lone pair, slowing down the formation of the aziridinium ion, while aliphatic groups have an accelerating effect. quizlet.com The formation of the aziridinium ion is often the rate-limiting step in the reactions of nitrogen mustards. quizlet.com

The following table details the characteristics of aziridinium and azetidinium ions, which are relevant analogs for the intermediates formed from this compound.

IntermediateStructureFormationReactivity
Aziridinium Ion Three-membered ring with a positively charged nitrogenIntramolecular cyclization of a β-haloalkylamineHighly electrophilic, undergoes ring-opening reactions with nucleophiles. quizlet.comontosight.ai
Azetidinium Ion Four-membered ring with a positively charged nitrogenIntramolecular cyclization of a γ-haloalkylamine (like a 3-chloropropylamine (B7771022) derivative)Electrophilic, participates in ring-opening reactions. nih.gov

Functional Group Transformations and Selectivity Studies

The presence of two reactive chloropropyl groups and a secondary amine functionality makes this compound a substrate for a variety of functional group transformations. angenechemical.com The selectivity of these transformations is a key consideration in its synthetic applications.

The chlorine atoms can be displaced by a wide range of nucleophiles, allowing for the introduction of diverse functional groups. smolecule.com For example, reaction with amines or alcohols can lead to more complex amines or ethers, respectively. smolecule.com The selectivity of these substitution reactions can be controlled by the reaction conditions.

The amine functionality itself can be transformed. For instance, it can be alkylated or acylated. ijrpr.com Achieving selectivity in these reactions, especially in molecules with multiple reactive sites, is a significant challenge in organic synthesis. ijrpr.com For example, in the ammonolysis of related chloropropyl compounds, the formation of secondary and tertiary amines as byproducts is a common issue, highlighting the challenges in controlling selectivity. osti.gov

Studies on related systems have explored strategies to control selectivity. For instance, in catalytic hydride transfer reactions, the presence of amine functional groups can alter the product selectivity by stabilizing intermediates. rsc.org The development of selective functionalization strategies is crucial for expanding the synthetic utility of versatile building blocks like this compound. ijrpr.com

The table below provides an overview of potential functional group transformations for this compound and the factors influencing selectivity.

Functional GroupTransformationReagents/ConditionsSelectivity Considerations
Chloropropyl Group Nucleophilic SubstitutionAmines, Alcohols, Thiols, Cyanide shd-pub.org.rssmolecule.comCompetition between mono- and di-substitution; potential for intramolecular cyclization.
Secondary Amine AlkylationAlkyl halidesCan lead to tertiary amines and quaternary ammonium salts. smolecule.com
Secondary Amine AcylationAcyl chlorides, AnhydridesForms amides. ijrpr.com
Secondary Amine OxidationOxidizing agents (e.g., RuO₄, quinones) shd-pub.org.rsnih.govCan yield hydroxylamines, nitrones, or amides depending on the oxidant and conditions. uomustansiriyah.edu.iqshd-pub.org.rs

Advanced Spectroscopic and Computational Characterization of Bis 3 Chloropropyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy of Bis(3-chloropropyl)amine

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum, typically recorded in a solvent like CDCl₃, would be expected to show distinct signals corresponding to the different sets of protons in the propyl chains. The protons on the carbons adjacent to the nitrogen atom (N-CH₂) would appear at a different chemical shift than the protons on the central carbon of the propyl chain (-CH₂-) and the protons on the carbon bearing the chlorine atom (Cl-CH₂). The integration of these signals would confirm the number of protons in each unique environment.

While a specific, publicly available ¹H NMR spectrum for this compound is not readily found in the search results, analogous compounds provide expected ranges. For instance, in a similar structure, 1,3-bis(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane, the propyl chain protons are observed at δ 0.48 ppm (Si–CH₂) and δ 1.49 ppm (propyl chains). This suggests that the protons in this compound would likely appear in the upfield region of the spectrum, with specific shifts influenced by the neighboring nitrogen and chlorine atoms.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The expected spectrum would show three signals corresponding to the three different carbon environments in the 3-chloropropyl group: the carbon bonded to the nitrogen (N-C), the central methylene (B1212753) carbon (C-C-C), and the carbon bonded to the chlorine (Cl-C). The chemical shifts of these carbons are influenced by the electronegativity of the attached atoms. For example, carbons attached to the electronegative chlorine and nitrogen atoms would be expected to be deshielded and appear at a higher chemical shift (downfield). One source suggests that the chloropropyl group carbons can be resolved in the δ 45–55 ppm range.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands that confirm its structure. Key vibrational modes include:

N-H Stretch: A characteristic peak for the secondary amine is expected in the region of 3300-3500 cm⁻¹.

C-H Stretch: Aliphatic C-H stretching vibrations are typically observed between 2850 and 3000 cm⁻¹.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond usually appears in the 1000-1200 cm⁻¹ region.

C-Cl Stretch: A strong absorption band corresponding to the carbon-chlorine bond is expected in the range of 600-800 cm⁻¹. One source specifically notes a characteristic C-Cl stretch at 750 cm⁻¹.

The presence of a band around 800 cm⁻¹ for the C-Cl absorption has been noted in the analysis of (3-chloropropyl)trimethoxysilane, a related compound. researchgate.net Similarly, analysis of 3-chloropropyl bonded silica (B1680970) gel shows characteristic infrared spectra. researchgate.net

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch3300-3500
C-H Stretch (aliphatic)2850-3000
C-N Stretch1000-1200
C-Cl Stretch600-800

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule by quantifying the absorption of UV or visible light. msu.edu This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light.

For this compound, which is an aliphatic amine without extensive conjugation or aromatic rings, significant absorption in the visible range is not expected, meaning the compound is likely colorless. Any absorption would primarily occur in the ultraviolet region. msu.edu The nitrogen atom's non-bonding electrons can undergo n→σ* transitions, which typically occur at shorter wavelengths, often below the standard 200 nm cutoff for routine analysis. msu.edu While no specific UV-Vis absorption maxima for this compound were found in the provided search results, it is noted that UV/Vis absorption spectra can provide evidence of chemical changes. osaka-u.ac.jp The test is generally conducted at 25°C with solutions prepared to achieve an absorbance maximum between 0.5 and 1.5. oecd.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule with a high degree of confidence. researchgate.net

For this compound (C₆H₁₃Cl₂N), the calculated monoisotopic mass is 169.0425 Da. nih.gov HRMS analysis would aim to measure a mass very close to this value. The mass spectrum would also likely show a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). This would result in a pattern of peaks at M, M+2, and M+4, with relative intensities determined by the natural abundance of the chlorine isotopes. Fragmentation patterns observed in the mass spectrum would correspond to the cleavage of bonds within the molecule, such as the loss of a chloropropyl group or smaller fragments, providing further structural confirmation. The use of HRMS is increasingly common for the identification and screening of a wide range of organic compounds. researchgate.net

Property Value
Molecular FormulaC₆H₁₃Cl₂N nih.gov
Molecular Weight170.08 g/mol nih.gov
Monoisotopic Mass169.0425 Da nih.gov

X-ray Diffraction (XRD) for Structural Elucidation (if applicable)

X-ray Diffraction (XRD) is a technique used to determine the atomic and molecular structure of a crystal. For this technique to be applicable, the compound must be in a crystalline form. If this compound or its hydrochloride salt can be crystallized, XRD analysis could provide definitive information about its three-dimensional structure, including bond lengths, bond angles, and crystal packing. nih.gov

While the search results mention the use of XRD for analyzing materials functionalized with chloropropyl groups or for determining the crystal structure of related compounds, nih.govcymitquimica.com there is no specific mention of a crystal structure determination for this compound itself. The applicability of this technique is therefore contingent on obtaining suitable single crystals of the compound.

Scanning Electron Microscopy (SEM) for Morphological Analysis (for functionalized materials)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at the micro- and nanoscale. When materials such as silica, clay, or polymers are functionalized with this compound or its derivatives, SEM analysis reveals crucial information about changes in surface texture, particle size, and aggregation.

Detailed research findings from studies on materials functionalized with similar chloropropyl-containing silanes, such as (3-chloropropyl)triethoxysilane (B1211364) (CPTES), provide insight into the expected morphological changes. For instance, the functionalization of bentonite (B74815) clay with CPTES was shown to alter its structure. rsc.org While unmodified bentonite clay exhibits a compact, dense structure with large, irregular aggregates, the CPTES-modified version shows a more open and less aggregated morphology. rsc.org This change is attributed to the grafting of the chloropropyl groups onto the clay surface, which can reduce particle packing and create a different surface topography.

For materials functionalized specifically with this compound, SEM would be employed to:

Confirm the successful coating or grafting of the amine onto the substrate.

Observe changes in the surface texture, from smooth to rough, or the formation of new surface features.

Assess the uniformity of the functionalization across the material's surface.

Determine if the functionalization process leads to particle aggregation or changes in particle size distribution.

These morphological details are critical as they directly influence the material's performance in applications like adsorption, catalysis, and as a composite reinforcement. rsc.org

Table 1: Representative SEM Observations on Functionalized Materials

Material Functionalizing Agent Key SEM Findings Reference
Bentonite Clay (3-chloropropyl)triethoxysilane (CPTES) Reduced aggregation, more open structure compared to unmodified clay. rsc.org
Mesoporous Silica (SBA-15) bis(2-aminoethyl)amine (via CPTES) Well-ordered nanostructure maintained after functionalization. nih.gov
Poly(silsesquioxane) (SQ) triaminoethylamine (via octa(3-chloropropyl)silsesquioxane) Characterization of surface morphology of the hybrid networks. researchgate.net

Thermal Analysis Techniques (TGA, DSC) (for functionalized materials)

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable for evaluating the thermal stability and phase behavior of materials functionalized with this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For functionalized materials, TGA can determine the amount of organic amine grafted onto the inorganic support and assess the material's thermal stability. A typical TGA curve for a functionalized material shows an initial weight loss at low temperatures (around 100 °C) due to the evaporation of adsorbed water, followed by a significant weight loss at higher temperatures corresponding to the decomposition of the grafted organic moiety. researchgate.net

For example, in the analysis of amine-functionalized silsesquioxane networks, TGA demonstrated good thermal stability. researchgate.net Similarly, TGA of bentonite clay modified with CPTES showed that the functionalized material had increased thermal resistance compared to the unmodified clay. rsc.org The decomposition temperature provides a quantitative measure of the stability of the chemical bond between this compound and the substrate.

Differential Scanning Calorimetry (DSC) measures the heat flow to or from a sample as it is heated, cooled, or held at a constant temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions. In the context of functionalized materials, DSC can reveal changes in the material's structure and polarization mechanisms. For CPTES-functionalized bentonite clay, DSC analysis showed that the modification altered the heat flow characteristics, indicating changes in the material's thermal properties upon functionalization. rsc.org

Table 2: Thermal Analysis Data for Functionalized Materials

Material Analysis Type Key Findings Reference
CPTES-Bentonite Clay TGA Increased thermal resistance compared to unmodified bentonite. rsc.org
CPTES-Bentonite Clay DSC Altered heat flow as a function of temperature, indicating structural changes. rsc.org
Amine-functionalized silsesquioxane TGA Good thermal stability of the hybrid networks. researchgate.net
bis(3-(piperazine-1-yl)propyl) tungstate (B81510) NPs TGA Stable at temperatures below 100 °C. scienceopen.com

Surface Area and Porosity Analysis (BET) (for functionalized materials)

The Brunauer-Emmett-Teller (BET) method is a critical technique for measuring the specific surface area of materials. intertek.comerciyes.edu.tr It involves the physisorption of a gas (typically nitrogen) onto the surface of a solid at cryogenic temperatures. By analyzing the gas adsorption-desorption isotherms, one can determine the surface area, pore volume, and pore size distribution, which are vital parameters for applications in catalysis, adsorption, and separation. intertek.com

When a porous material like silica gel or mesoporous carbon is functionalized with this compound, a decrease in the specific surface area, pore volume, and average pore diameter is typically observed. mdpi.com This reduction occurs because the amine molecules occupy space within the pores and on the surface of the host material.

For example, a study on amine-functionalized mesoporous carbon showed a significant decrease in the BET surface area and pore volume after functionalization with ethylenediamine (B42938) (EDA) and tetraethylenetriamine (TETA). mdpi.com Similarly, the functionalization of SBA-15 mesoporous silica with bis(2-aminoethyl)amine resulted in a decrease in surface area from 574 m²/g to lower values post-grafting, confirming the presence of the amine within the porous structure. nih.gov

The extent of the decrease in these parameters can be used to estimate the degree of functionalization and the distribution of the amine groups within the porous network. While no porosity was observed for certain densely cross-linked silsesquioxane networks, BET analysis is crucial for most porous supports. researchgate.net

Table 3: Typical Changes in Surface Properties upon Amine Functionalization | Material | Functionalization | Change in BET Surface Area | Change in Pore Volume | Reference | | --- | --- | --- | --- | | Mesoporous Carbon (MC) | Ethylenediamine (EDA) | Decrease | Decrease | mdpi.com | | Mesoporous Silica (SBA-15) | bis(2-aminoethyl)amine (BDA) | Decrease from 574 m²/g | Decrease from 0.57 cm³/g | nih.gov | | Polyamine-bridged Polysilsesquioxanes | Ethylenediamine (EDA) | 7 m²/g (control) vs. higher values with templates | Not specified | tandfonline.com |

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools to investigate the properties of this compound at the molecular level, offering insights that complement experimental findings. nih.govijrpr.com

Quantum mechanical (QM) calculations can elucidate the electronic structure, molecular geometry, and reactivity of this compound. researchgate.net Methods like Hartree-Fock (HF) and post-HF methods can be used to compute properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and bond dissociation energies. These calculations help in understanding the molecule's reactivity, particularly the susceptibility of the chlorine atoms to nucleophilic substitution and the role of the central nitrogen atom as a nucleophile or base. For instance, QM models applied to a related compound, 1,3-Bis(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane, helped assess the bond dissociation energies of C-Cl bonds, providing insight into its hydrolytic stability.

Molecular modeling and molecular dynamics (MD) simulations are used to study the conformational flexibility of this compound and its interactions with other molecules or surfaces. nih.gov MD simulations can model the behavior of the molecule over time, providing insights into its dynamic properties, such as its diffusion in a solvent or its binding to a substrate. When this compound is used to functionalize a surface, MD simulations can help visualize the arrangement of the grafted molecules, their interaction with the surface, and their accessibility for further reactions or for binding target species like CO2 or metal ions. cymitquimica.com

Density Functional Theory (DFT) has become a widely used computational method for studying the electronic properties and reactivity of molecules due to its balance of accuracy and computational cost. nih.govnih.govmdpi.com DFT calculations can predict a wide range of molecular properties for this compound, including:

Optimized molecular geometry: Predicting bond lengths, bond angles, and dihedral angles.

Vibrational frequencies: To aid in the interpretation of experimental IR and Raman spectra.

Reactivity descriptors: Conceptual DFT provides a framework to quantify reactivity through indices like chemical potential, hardness, and electrophilicity, which can predict how the molecule will interact in chemical reactions. mdpi.comarchive.org

Reaction mechanisms: DFT can be used to map out the energy profiles of reaction pathways, such as the nucleophilic substitution of the chloro groups, helping to identify transition states and intermediates.

For example, DFT calculations on various organic amines have been successfully used to understand their reactive properties and to correlate theoretical predictions with experimental observations. nih.gov Such studies on this compound would provide a fundamental understanding of its chemical behavior.

Analysis of Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP)

The electronic and reactivity properties of this compound can be elucidated through the analysis of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy and spatial distribution of these orbitals are fundamental in predicting the chemical behavior of a molecule. numberanalytics.com

The HOMO represents the ability of a molecule to donate electrons, and its energy is correlated with the ionization potential. For this compound, the HOMO is anticipated to be primarily localized on the nitrogen atom, attributable to the high energy of its lone pair of electrons. This region, therefore, acts as the primary site for electrophilic attack.

Conversely, the LUMO signifies the capacity of a molecule to accept electrons, and its energy is related to the electron affinity. numberanalytics.com In the case of this compound, the LUMO is expected to be distributed along the C-Cl bonds of the two 3-chloropropyl groups. The antibonding character of these orbitals (σ*C-Cl) makes them favorable regions for nucleophilic attack, potentially leading to the displacement of the chloride ions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netwikipedia.org A smaller energy gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. stackexchange.comrsc.org The presence of electronegative chlorine atoms is expected to lower the energy of the LUMO, thereby influencing the magnitude of the HOMO-LUMO gap.

Illustrative FMO energy values for this compound, based on theoretical principles, are presented below.

ParameterIllustrative Energy (eV)
HOMO-9.50
LUMO-0.85
HOMO-LUMO Gap (ΔE)8.65

These values are illustrative and based on general principles of computational chemistry for similar aliphatic amines.

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule, offering insights into its reactive sites. uni-muenchen.de The MEP map is color-coded to denote different electrostatic potential values on the electron density surface. nih.govresearchgate.net

Red and Orange/Yellow Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons. Such regions are susceptible to electrophilic attack. For this compound, these areas are expected to be concentrated around the electronegative nitrogen and chlorine atoms due to their lone pairs of electrons. nih.gov

Blue Regions: This color signifies areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. The hydrogen atoms bonded to the carbon atoms, particularly those adjacent to the nitrogen and chlorine atoms, are expected to exhibit a positive potential. nih.gov

Green Regions: These areas represent neutral or near-zero electrostatic potential. researchgate.net

The MEP surface provides a comprehensive picture of the molecule's polarity and is instrumental in understanding intermolecular interactions. uni-muenchen.decore.ac.uk

Molecular RegionPredicted Electrostatic PotentialColor CodePredicted Reactivity
Nitrogen AtomNegativeRedElectrophilic Attack
Chlorine AtomsNegativeRed/YellowElectrophilic Attack
N-H and C-H ProtonsPositiveBlueNucleophilic Attack
Carbon BackboneNear NeutralGreenLow Reactivity

This table presents a qualitative prediction of the MEP for this compound based on its molecular structure and the general principles of MEP analysis.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed understanding of the bonding and electronic structure of a molecule by transforming the delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure representation (e.g., bonds and lone pairs). uni-muenchen.denumberanalytics.comwikipedia.org This analysis is particularly useful for quantifying charge delocalization and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. numberanalytics.comnumberanalytics.com

The stability of a molecule can be correlated with the extent of these donor-acceptor interactions, which are evaluated using second-order perturbation theory. uni-muenchen.descirp.org The stabilization energy, E(2), associated with the delocalization from a donor NBO (i) to an acceptor NBO (j) quantifies the strength of the interaction. uni-muenchen.de

For this compound, the most significant donor-acceptor interactions are expected to involve the lone pair of the nitrogen atom (nN) acting as a primary donor. This lone pair can delocalize into the antibonding orbitals (σ) of adjacent C-H and C-C bonds. These nN → σ interactions contribute to the stabilization of the molecule and influence its conformational preferences.

Key predicted NBO interactions for this compound include:

n(N) → σ*(C-C): Delocalization of the nitrogen lone pair into the antibonding orbitals of the adjacent carbon-carbon bonds in the propyl chains.

n(N) → σ*(C-H): Delocalization of the nitrogen lone pair into the antibonding orbitals of the carbon-hydrogen bonds on the α-carbons.

σ(C-H) → σ*(C-C): Hyperconjugative interactions involving the delocalization of electron density from C-H bonding orbitals to adjacent C-C antibonding orbitals.

The following table provides illustrative stabilization energies for the most significant predicted donor-acceptor interactions in this compound.

Donor NBO (i)Acceptor NBO (j)Illustrative E(2) (kcal/mol)
n(N)σ(C-C)5.8
n(N)σ(C-H)4.2
σ(C-H)σ(C-C)2.5
σ(C-C)σ(C-Cl)1.9

These E(2) values are illustrative and represent plausible interactions and their relative strengths based on NBO theory applied to similar aliphatic amines.

NBO analysis provides a quantitative framework for understanding the electronic delocalization within the molecule, corroborating the qualitative insights gained from FMO and MEP analyses. juniperpublishers.com

Applications of Bis 3 Chloropropyl Amine in Advanced Organic Synthesis

Bis(3-chloropropyl)amine as a Versatile Building Block in Complex Molecule Construction

This compound's utility in organic chemistry stems from its reactivity and the compatibility of its functional groups. The two reactive chloropropyl groups can undergo nucleophilic substitution reactions, enabling the introduction of diverse functionalities into organic molecules. smolecule.com This reactivity makes it an essential reagent for constructing complex molecules. smolecule.com

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous scaffolds in natural products, pharmaceuticals, and agrochemicals. frontiersin.org The synthesis of these structures is a central goal in organic chemistry. frontiersin.orgresearchgate.net this compound serves as an excellent precursor for saturated nitrogen heterocycles. The two electrophilic chloropropyl arms can react intramolecularly with a suitable nucleophile or undergo sequential reactions to form cyclic structures.

For instance, bifunctional reagents containing a chloropropyl group have been used in one-pot cross-coupling and cyclization sequences to generate tetrahydroquinolines. acs.orgnih.gov This process involves an initial coupling reaction followed by an intramolecular nucleophilic substitution to form the heterocyclic ring. nih.gov The structure of this compound is well-suited for creating bridged or fused heterocyclic systems through double cyclization reactions.

Table 1: Potential Heterocyclic Systems from this compound

Reactant Type Potential Heterocycle Reaction Description
Dinucleophiles (e.g., diamines, dithiols) Bridged or Fused Bicyclic Amines Sequential or simultaneous cyclization where the nucleophile displaces both chlorine atoms.
Anilines Substituted Tetrahydroquinolines Tandem alkylation and intramolecular cyclization, analogous to established methods. acs.orgnih.gov

Precursor for Advanced Pharmaceuticals and Agrochemicals

The role of amines as fundamental components of drugs and bioactive molecules is well-established. ijrpr.com this compound functions as a key intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. smolecule.com Its derivatives have been investigated for their potential as therapeutic agents, including receptor ligands and enzyme inhibitors. smolecule.com Research has shown that modifying the core structure of this compound can lead to derivatives with significant biological activity, paving the way for the development of new medications. smolecule.com

The chloropropyl moiety itself is relevant in drug design. For example, N-(3-chloropropyl)-2-phenylethylamine has been studied as a prodrug to achieve sustained delivery of the active agent in the brain. mdpi.com This highlights the value of the chloropropylamine framework in medicinal chemistry for creating molecules with tailored properties. mdpi.com

Ligand Design and Synthesis for Metal Complexes

The synthesis of novel ligands is crucial for the development of new metal-based catalysts and functional materials. frontiersin.org this compound is an ideal scaffold for creating multidentate ligands. The central nitrogen atom acts as one donor site, while the two chloro-functionalized arms can be readily modified by reacting them with other donor molecules (e.g., pyridines, phosphines, thiols) to introduce additional coordination sites. This allows for the systematic synthesis of tridentate or tetradentate ligands.

The denticity and structure of amine-containing ligands can significantly influence the photophysical and catalytic properties of metal complexes. wayne.edu For example, studies on europium complexes have shown that tetradentate amine ligands can effectively shift the metal's absorbance, a key factor in designing catalysts for visible-light-promoted reactions. wayne.edu By using this compound as a starting point, chemists can design and synthesize ligands with specific geometries and donor sets to fine-tune the properties of metal centers for applications in catalysis. mdpi.com

Table 2: Examples of Ligand Types Synthesizable from this compound

Reactant for Substitution Resulting Donor Atoms Potential Ligand Type
Pyridine derivatives N, N, N Tridentate
Thiols / Thiophenols N, S, S Tridentate
Alcohols / Phenols N, O, O Tridentate

Role as a Crosslinking Agent in Organic Transformations

Crosslinking is a fundamental process in polymer chemistry for enhancing the mechanical and thermal properties of materials. This compound, as a dihaloalkylamine, functions effectively as a crosslinking agent. smolecule.comgoogle.com It can be used to connect polymer chains, creating a more robust three-dimensional network. google.com

This application is particularly noted in the formulation of silicone rubbers, where the addition of this compound improves their mechanical strength and thermal stability. smolecule.com The two chloropropyl groups react with functional groups on the polymer backbones, forming covalent bonds that link the individual chains together. smolecule.com This method is an alternative to other crosslinking strategies and is valuable for producing polymers with specific, desirable properties. google.com

Development of Novel Synthetic Methodologies Employing this compound

The development of new synthetic methods that are efficient and functional-group tolerant is a major focus of modern chemistry. nih.gov The unique bifunctional nature of this compound makes it a candidate for designing novel synthetic methodologies, particularly for one-pot reactions that form multiple bonds.

Inspired by photoredox-based methods that use similar bifunctional reagents, this compound could be employed in sequential radical and polar reactions. nih.gov For example, a methodology could be developed where one chloropropyl arm participates in a radical-mediated coupling, followed by an intramolecular cyclization involving the second arm. Such tandem strategies streamline the synthesis of complex molecules by reducing the number of separate operational steps.

Catalyst Applications in Organic Reactions

While not a catalyst itself, this compound is a key component in the synthesis of certain types of catalysts and functionalized materials. smolecule.com Its primary role is in the preparation of silane (B1218182) coupling agents. smolecule.com Through hydrosilylation reactions, this compound is used to create intermediates that are essential for producing these agents, which are widely used to promote adhesion and durability in coatings and other materials. smolecule.com

Furthermore, the reactive chloropropyl groups are ideal for grafting molecules onto solid supports, a common strategy for creating heterogeneous catalysts. The hydrochloride salt of this compound has been grafted onto silica (B1680970) supports for CO2 adsorption studies. cymitquimica.com A similar approach can be used to immobilize catalytically active species. For example, a related compound, (3-chloropropyl)trimethoxysilane, is used to anchor organic moieties to nano-silica to create novel nano-hybrid catalysts. chemmethod.comnih.gov this compound offers a similar potential to tether catalytic units to solid surfaces, which facilitates catalyst recovery and reuse.

Table 3: Summary of Catalyst-Related Applications

Application Area Role of this compound Outcome Reference
Silane Coupling Agents Precursor in synthesis Production of functional materials for coatings and adhesives. smolecule.com
Heterogeneous Catalysis Anchor for catalytic species Immobilization of catalysts on solid supports like silica for enhanced reusability. cymitquimica.comchemmethod.com

Applications of Bis 3 Chloropropyl Amine in Materials Science and Engineering

Functionalization of Polymeric Materials with Bis(3-chloropropyl)amine Derivatives

The introduction of this compound into polymer structures is a key strategy for developing materials with enhanced properties and novel functionalities. smolecule.com The reactivity of its chloropropyl groups enables it to be grafted onto or used as a crosslinking agent in various polymer systems. smolecule.com

This compound is utilized in polymer chemistry to improve the thermal and mechanical characteristics of materials. smolecule.com For instance, it can act as a crosslinking agent for silicone rubbers, a process that enhances their stability at elevated temperatures and improves their mechanical robustness. smolecule.com The incorporation of this compound into polymer matrices allows for the fabrication of functional materials with specifically tailored properties. Research has shown that by integrating this compound into polymer backbones, materials with increased thermal stability and chemical resistance can be produced. This is particularly valuable in the production of silicone-based polymers where these properties are highly desirable.

Hedrick and coworkers have explored the functionalization of copolymers with a bis-tertiary amine, noting that the quaternization of polymers substituted with 3-chloropropyl groups required elevated temperatures (90 °C) to proceed efficiently. rsc.org This highlights the controlled reactivity of the chloropropyl group, which can be advantageous in specific polymerization and modification processes. rsc.org

Table 1: Impact of this compound Derivatives on Polymer Properties

Polymer System Role of this compound Derivative Resulting Property Enhancement
Silicone Rubber Crosslinking agent Increased thermal and mechanical stability. smolecule.com
Copolymers Functionalization with bis-tertiary amine Controlled reactivity for quaternization. rsc.org

The unique chemical structure of this compound makes it a valuable component in the design of "smart" materials, such as stimuli-responsive polymers and self-healing materials. These materials are engineered to change their properties in response to external stimuli like pH or temperature. rsc.org The reactivity of this compound is a key factor in creating these dynamic functionalities. smolecule.com

Research has demonstrated that this compound can be used to engineer polymers that respond to environmental changes, which is a foundational concept for creating smart surfaces and self-healing materials. The development of such materials opens up possibilities for applications in advanced fields like robotics, sensing, and drug delivery. ijrpr.com The ability to precisely control the chemical reactions involving this compound and its derivatives allows for the fine-tuning of the responsive and healing properties of the final polymeric material. rsc.org

Surface Modification and Grafting Techniques

This compound and related silane (B1218182) derivatives are instrumental in the surface modification of various substrates, particularly inorganic materials like silica (B1680970). These modifications are crucial for creating hybrid materials with tailored surface properties for a range of applications.

The grafting of aminosilanes, including derivatives of this compound, onto silica surfaces is a widely used technique to introduce amine functional groups. cymitquimica.com This functionalization can significantly enhance the performance of silica-based materials in various applications. For example, this compound hydrochloride has been grafted onto silica supports to evaluate CO2 adsorption. cymitquimica.com

The process often involves the use of a linker molecule like (3-chloropropyl)trimethoxysilane (CPTMS) to covalently bond the amine-containing moiety to the silica surface. researchgate.netmdpi.com This method has been applied to various silica-based materials, including mesoporous silica nanoparticles (SBA-15) and halloysite (B83129) nanotubes (HNTs). researchgate.netmdpi.comnih.gov The functionalization of mesoporous silica with amine groups has been shown to dramatically increase CO2 adsorption capacity. mdpi.com

The reaction conditions for grafting, such as the solvent, temperature, and catalyst, play a crucial role in the efficiency of the surface modification. researchgate.netmdpi.com For instance, a study on the grafting of CPTMS onto HNTs found that using toluene (B28343) as a solvent and optimizing the molar ratios of the reactants led to the highest degree of functionalization. researchgate.netmdpi.com

Table 2: Functionalization of Silica Supports with (3-chloropropyl) Silane Derivatives

Silica Support Functionalizing Agent Purpose/Application Key Findings
Silica This compound Hydrochloride CO2 adsorption studies. cymitquimica.com Demonstrates the utility of such derivatives in gas capture applications. cymitquimica.com
Mesoporous Silica (SBA-15) 3-chloropropyl trimethoxy silane Ligand incorporation for catalysis. rsc.org Enabled the development of a novel molybdenum-based catalyst. rsc.org
Halloysite Nanotubes (HNTs) (3-chloropropyl) trimethoxysilane (B1233946) (CPTMS) Creation of reactive sites for further modification. researchgate.netmdpi.com Reaction conditions significantly impact the degree of grafting. researchgate.netmdpi.com

The amine groups introduced onto silica and other supports via this compound derivatives can act as active sites for the adsorption of specific target molecules or ions. This has led to the development of functionalized adsorbents for environmental remediation and other separation processes.

For example, amine-functionalized mesoporous silica has been investigated for the selective adsorption of heavy metal ions from wastewater. nih.gov In one study, mesoporous silica nanoparticles (SBA-15) were functionalized with bis(2-aminoethyl)amine after initial modification with 3-chloropropyl triethoxysilane (B36694) to create an effective adsorbent for Pb(II) ions. nih.gov The amine groups on the surface can chelate metal ions, facilitating their removal from aqueous solutions. smolecule.com

Furthermore, the ability to tailor the surface chemistry of these materials allows for the creation of adsorbents with high selectivity for specific pollutants. The large surface area and ordered pore structure of mesoporous silica, combined with the chemical reactivity of the grafted amine groups, result in highly efficient adsorbent materials. nih.gov

Role in the Design and Fabrication of Advanced Functional Materials

This compound is a key ingredient in the synthesis of a wide array of advanced functional materials beyond basic polymer enhancement. ijrpr.com Its derivatives are used in the creation of materials for organic electronics, catalysis, and biomedical applications. smolecule.com

In the realm of organic electronics, the incorporation of this compound into conductive polymers and organic light-emitting diodes (OLEDs) allows for the fine-tuning of their electrical properties. smolecule.com This can lead to more efficient, flexible, and lightweight electronic devices. smolecule.com

In catalysis, this compound is used to synthesize silane coupling agents, which are essential for producing a variety of functional materials with applications in coatings and adhesives. For instance, 3-chloropropyl trimethoxy silane has been used to functionalize SBA-15 mesoporous silica to support catalytic complexes. rsc.org

Dendrigraft polysiloxanes bearing 3-chloropropyl functional groups have been synthesized and further modified to create dendritic polyelectrolytes. researchgate.net These complex, highly branched polymers have an ionic corona and a hydrophobic core, leading to interesting aggregation behavior in aqueous media and the potential to solubilize organic compounds. researchgate.net

The versatility of this compound and its derivatives makes them indispensable tools for materials scientists and engineers, enabling the design and fabrication of a new generation of materials with precisely controlled properties and functionalities.

Biosensors and Targeted Delivery Systems

The functional groups within this compound make it a valuable component in the design of sophisticated biomaterials, including those used in biosensors and targeted drug delivery systems. smolecule.com The presence of amine and chloroalkyl functionalities allows for the covalent attachment of biomolecules. smolecule.com This capability is crucial for creating highly specific biosensors that can detect and quantify biological analytes with high sensitivity. In targeted delivery systems, this compound can be integrated into polymer matrices, enabling the attachment of ligands that recognize specific cells or tissues. This targeted approach has significant implications for personalized medicine and diagnostics, potentially leading to more effective and tailored treatment options. smolecule.com

Components in Medical Devices, Implants, and Tissue Engineering

In the biomedical field, the chemical stability and biocompatibility of materials derived from this compound are of paramount importance. smolecule.com This compound contributes to the creation of robust and safe materials for use in medical devices, implants, and tissue engineering scaffolds. smolecule.com Its ability to form stable chemical bonds is leveraged to develop materials that can interact with biological systems without eliciting adverse reactions, thereby improving the longevity and performance of medical implants. smolecule.com Furthermore, the incorporation of this compound into biopolymer hydrogels, which mimic the natural extracellular matrix, supports cell growth, migration, and differentiation, making it a promising component for regenerative medicine applications. researchgate.net

Catalysts and Supported Catalytic Systems

This compound plays a significant role in the field of catalysis, particularly in the synthesis of supported catalytic systems. Its hydrochloride salt form has been utilized in silica studies, where it is grafted onto a silica support to evaluate CO2 adsorption, highlighting its potential in environmental applications. cymitquimica.com The amine functional groups can be leveraged to create supported catalysts with enhanced activity and stability. For instance, amine-functionalized nanosilica has been used in the synthesis of complex catalysts for reactions like epoxidation. mdpi.com The ability to covalently bond the amine to a solid support prevents leaching of the catalyst, allowing for its recovery and reuse over multiple cycles without significant loss of activity. mdpi.com This is a key advantage in developing sustainable and cost-effective chemical processes.

Organic Electronics and Photovoltaic Applications

The unique electronic properties of amines make them suitable for applications in organic electronics and photovoltaics. ijrpr.com this compound is explored for its role in developing conductive polymers and components for organic light-emitting diodes (OLEDs). smolecule.com Its incorporation into these materials allows for the fine-tuning of their electrical properties, which is essential for optimizing device performance. smolecule.com In the realm of solar energy, this compound is used to modify the surface of photovoltaic materials. smolecule.com This modification can enhance light absorption and improve charge transport within the material, leading to higher efficiency in solar cells and contributing to the development of more sustainable energy technologies. smolecule.com Research has also shown that thermal properties of related materials meet the requirements for photovoltaic applications. icmpp.ro

Synthesis of Organosilane Derivatives Utilizing Chloropropyl Moieties

The reactive chloropropyl groups of this compound are instrumental in the synthesis of various organosilane derivatives. These derivatives are a class of organosilicon compounds that bridge the gap between organic and inorganic materials, finding use as coupling agents, surface modifiers, and precursors for hybrid materials. mdpi.com

The synthesis often involves the reaction of the chloropropyl groups with other molecules. For example, dichlorobis(3-chloropropyl)silane, a related compound, can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups like amines or alcohols, leading to new silane derivatives. smolecule.com It can also participate in hydrosilylation reactions, a key process for creating carbon-silicon bonds. smolecule.com

A common strategy for creating organoalkoxysilanes involves the hydrosilylation of molecules containing double bonds with a silane, or through coupling reactions. mdpi.com While direct synthesis from this compound is a specific pathway, the broader chemistry of chloropropyl-containing silanes provides insight. For instance, (3-chloropropyl)triethoxysilane (B1211364) is a commercially available precursor used to synthesize more complex organoalkoxysilanes. mdpi.com The synthesis of bis[3-(triethoxysilyl)propyl]diselenide, for example, starts from this chloropropyl silane. mdpi.com

The process for preparing 3-chloropropyltrichlorosilane, an important intermediate in organosilane chemistry, involves the reaction of trichlorosilane (B8805176) with allyl chloride in the presence of a platinum-containing catalyst. google.com This highlights the industrial relevance of chloropropyl silanes. The resulting organosilane derivatives can be further functionalized to create materials with tailored properties for a wide range of applications.

Table of Research Findings on this compound Applications

Application AreaSpecific UseKey Research Finding
Biosensors & Targeted Delivery Attachment of biomoleculesFunctional groups enable the design of targeted systems and sensitive biosensors. smolecule.com
Medical Devices & Implants Creation of biocompatible materialsContributes to improved performance and longevity of medical devices. smolecule.com
Tissue Engineering Component of biopolymer hydrogelsSupports cell growth and differentiation in regenerative medicine. researchgate.net
Catalysis Supported catalysts for CO2 adsorptionGrafted onto silica supports for environmental applications. cymitquimica.com
Organic Electronics Conductive polymers and OLEDsAllows for fine-tuning of electrical properties for enhanced device functionality. smolecule.com
Photovoltaics Surface modification of solar cellsImproves light absorption and charge transport, leading to higher efficiency. smolecule.com
Organosilane Synthesis Precursor for organosilane derivativesReactive chloropropyl groups enable the creation of versatile hybrid materials. mdpi.comsmolecule.com

Environmental Applications and Studies of Bis 3 Chloropropyl Amine

Carbon Capture Technologies and Amine-Based Sorbents

The pursuit of effective carbon capture technologies has highlighted the potential of amine-based sorbents. These materials are central to processes designed to capture carbon dioxide (CO2) from various sources, including industrial flue gas. The reactivity of the amine groups with CO2 is a key aspect of their function in these environmental applications.

Amine-based absorption is a prominent technology for capturing CO2 from industrial emissions and for purifying biogas. In this process, the amine functional groups present in the sorbent material react with CO2, effectively removing it from a gas stream. Bis(3-chloropropyl)amine has been identified as a compound of interest in this field. Specifically, its hydrochloride salt has been used in studies where it is grafted onto a silica (B1680970) support to evaluate CO2 adsorption. bohrium.comcymitquimica.com The fundamental reaction in amine-based CO2 capture under dry conditions involves the reaction of two amine molecules with one molecule of CO2 to form carbamate. nih.gov However, in the presence of moisture, which is common in flue gas, the reaction stoichiometry changes, and bicarbonate is formed, which can double the theoretical CO2 uptake capacity per amine site. nih.govacs.org

This compound hydrochloride has been specifically studied by grafting it onto a silica support to assess its CO2 adsorption capabilities. bohrium.comcymitquimica.com The functionalization of porous solids like silica with amines creates adsorbents that combine the high surface area and stability of the support with the reactive capacity of the amines. nih.gov The method of functionalization, such as grafting (covalent bonding) or impregnation, can influence the stability and performance of the sorbent. nih.gov

Studies on a range of amine-functionalized materials provide insights into the factors affecting sorption properties. For instance, the CO2 adsorption capacity can be influenced by the type of amine used (primary, secondary, or tertiary) and the presence of other functional groups. oup.com The structure of the support material, such as the pore size and volume of mesoporous silica, also significantly impacts the accessibility of the amine sites to CO2 molecules. sci-hub.se The presence of moisture has been shown to enhance the CO2 adsorption capacity of many amine-functionalized solid materials. nih.govacs.org

The following table presents CO2 adsorption data for various amine-functionalized materials, providing a comparative context for the performance of such sorbents.

Table 1: CO2 Adsorption Performance of Various Amine-Functionalized Sorbents

Support Material Amine Functionalization Amine Loading (wt%) Adsorption Capacity (mmol/g) Adsorption Temperature (°C) Gas Composition Reference
Mesoporous Silica (SBA-15) Aminosilanes N/A 2.2 - 3.2 25 Pure CO2 nih.gov
β-zeolite TEPA (impregnated) 38.4 2.90 30 10% CO2 nih.gov
Nanoporous Titanium Oxyhydrate TEPA (impregnated) 60 3.1 60 1% CO2 and 1% H2O nih.gov
Carbon Nanotubes (CNTs) TEPA (impregnated) 75 5.0 60 10% CO2 and 1% H2O nih.gov
Palygorskite (clay) PEI (impregnated) N/A ~1.52 (67.1 mg/g) 45 Dry CO2 urjc.es
Sepiolite (clay) DT (grafted) N/A ~1.39 (61.3 mg/g) 45 Dry CO2 urjc.es
Mesoporous Silica (KIT-6) PEHA (impregnated) 50 3.2 70 Pure CO2 sci-hub.se

Environmental Remediation and Detoxification of Pollutants

This compound and related compounds are also investigated for their potential in environmental remediation, particularly for the removal of harmful substances from the environment. The chemical structure of these amines lends itself to applications in pollution control and the detoxification of contaminants.

The amine groups in this compound are capable of chelating heavy metal ions. researchgate.net Chelation is a process where the amine group forms multiple coordinate bonds with a single metal ion, effectively sequestering it. This property is the basis for its potential use in removing toxic heavy metals from contaminated water and soil. researchgate.net While specific studies on this compound for this purpose are not extensively detailed in the provided results, the principle is well-established for amine-functionalized materials.

For example, materials functionalized with related compounds, such as (3-chloropropyl)trimethoxysilane and other amine-containing silanes, have been developed to adsorb heavy metal ions from aqueous solutions. google.com The effectiveness of these materials relies on the strong affinity of the amine functional groups for various metal ions. Research on amine-functionalized silsesquioxanes, derived from octa(3-chloropropyl)silsesquioxane, has demonstrated high adsorption capacities for heavy metal ions like Ag⁺ and Hg²⁺ through mechanisms of ion exchange and coordination.

The following table summarizes the heavy metal removal capabilities of various amine-functionalized sorbents, illustrating the potential of this class of materials in environmental remediation.

Table 2: Heavy Metal Adsorption by Amine-Functionalized Sorbents

Sorbent Material Functional Group Target Metal Ion Adsorption Capacity Reference
Amine-functionalized silsesquioxane network Triaminoethylamine Ag⁺ 358 ± 6 mg/g
Amine-functionalized silsesquioxane network Triaminoethylamine Hg²⁺ 721 ± 5 mg/g
Amine-functionalized SBA-15 Polyethylenimine Pb(II) up to 1.37 mmol/g researchgate.net
Amine-functionalized SBA-15 Polyethylenimine Cd(II) < 1.37 mmol/g researchgate.net
Immobilized amine sorbent (BIAS) Polyethylenimine Hg 99.2% removal rsc.org
Immobilized amine sorbent (BIAS) Polyethylenimine Pb 98.2% removal rsc.org

The role of this compound in pollution control extends from its potential application in carbon capture to its use in remediation technologies. researchgate.net By capturing CO2, a major greenhouse gas, amine-based sorbents contribute to mitigating climate change. smolecule.com In water and soil treatment, their ability to bind heavy metals helps to prevent the spread of these toxic pollutants and to clean up contaminated sites. researchgate.net

The development of stable and regenerable sorbents is crucial for practical pollution control applications. Immobilized amine sorbents, for instance, are designed to be robust and reusable, which is essential for commercial processes aimed at heavy metal and rare earth element recovery from industrial wastewater. rsc.org The covalent immobilization of amines onto support materials like silica helps to prevent the leaching of the amine into the environment, ensuring the long-term stability and effectiveness of the sorbent. nih.gov

Degradation Mechanisms and Environmental Fate of Amine-Containing Compounds

General studies on the degradation of secondary amines indicate that they can be biodegradable under certain conditions. researchgate.netnite.go.jp For instance, some secondary amines have been shown to be biodegradable in mixed methanogenic cultures under anaerobic conditions. researchgate.net Monoamine oxidases are enzymes that can catalyze the oxidative deamination of primary and some secondary amines, breaking them down into other compounds. agriscigroup.us The biodegradability of aliphatic amines can be influenced by their molecular structure, such as the length of the alkyl chains. oup.comnite.go.jp

The chemical structure of this compound also suggests potential chemical degradation pathways. The presence of chlorine atoms on the propyl chains makes the compound susceptible to nucleophilic substitution reactions, where the chlorine atoms can be replaced by other functional groups. Hydrolysis, a reaction with water, is a potential degradation pathway for chloropropylamines. researchgate.net Controlling the pH can be important to minimize the hydrolysis of the chloropropyl group in certain applications. Additionally, like other amines, it can undergo oxidation and reduction reactions under specific conditions. The oxidative stability of amines is a key factor in their application for CO2 capture, as degradation can lead to the loss of capture capacity and the formation of undesirable byproducts. oup.com The chemical structure, including the type of amine (primary, secondary, or tertiary) and the presence of other functional groups, plays a significant role in the oxidative degradation stability. oup.com

Sustainable Synthesis and Utilization Practices in Environmental Contexts

Waste Reduction and Recycling Strategies

A primary goal in the sustainable synthesis of specialty amines like this compound is the minimization of waste streams. Industrial chemical processes aim for high selectivity and yield to avoid the costly and environmentally detrimental formation of by-products, which can complicate purification and lead to significant waste. osti.govgoogleapis.com

Solvent Recovery and Reuse: In many organic syntheses, solvents constitute a large percentage of the total mass and often contribute significantly to the waste generated. A key strategy for waste reduction is the implementation of solvent recovery and recycling systems. For instance, in processes involving related chloropropyl amines, solvents such as toluene (B28343) and tetrahydrofuran (B95107) (THF) are routinely recovered via distillation and reused in subsequent batches. environmentclearance.nic.in This circular approach not only reduces the volume of hazardous waste requiring disposal but also lowers operational costs associated with purchasing fresh solvents.

Process Optimization for Waste Minimization: The choice of reagents and reaction pathways is critical in preventing waste. Some seemingly straightforward synthetic routes are avoided in practice due to poor selectivity. For example, the synthesis of amines from corresponding chlorides using ammonia (B1221849) can lead to the formation of a mixture of primary, secondary, and tertiary amines. osti.gov Separating this complex mixture is often difficult and inefficient, making the process less desirable from both an economic and waste generation perspective. osti.gov Therefore, developing highly selective reactions that yield a pure product is a fundamental waste reduction strategy. Another approach involves selecting reaction conditions that simplify purification; for instance, using hydrophobic solvents from which the desired product may precipitate, allowing for easy separation by filtration and reducing the need for extensive purification steps like chromatography. acs.org

The following table summarizes key strategies for waste reduction in the context of this compound synthesis.

StrategyDescriptionEnvironmental/Economic Benefit
Solvent Recycling Implementing distillation or other separation techniques to recover solvents like Toluene and THF for reuse in subsequent production batches. environmentclearance.nic.inReduces hazardous waste volume, conserves resources, and lowers raw material costs. environmentclearance.nic.in
Selective Synthesis Choosing reaction pathways that maximize the formation of the desired product and minimize by-products (e.g., avoiding methods that produce complex mixtures). osti.govgoogleapis.comSimplifies purification, increases overall process efficiency, and reduces chemical waste.
Simplified Workup Using solvents or conditions that allow the product to be easily isolated, for example, through precipitation and filtration. acs.orgDecreases the need for energy- and solvent-intensive purification methods like chromatography, thus reducing waste.

Development of Green Chemistry Approaches

Green chemistry principles offer a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The application of these principles is crucial for the sustainable production of this compound. ijrpr.com

Safer Solvents: Traditional organic synthesis often employs solvents that are toxic, flammable, or environmentally persistent, such as chloroform, dichloromethane, and toluene. environmentclearance.nic.inscholarsresearchlibrary.comchemicalbook.com A major focus of green chemistry is the replacement of these hazardous solvents with safer alternatives. researchgate.net Organic carbonates, for example, are a class of greener solvents that can be used in amine synthesis. rsc.org They are characterized by low toxicity, high boiling points, and biodegradability, making them attractive substitutes for conventional volatile organic compounds (VOCs). rsc.org

Catalysis and Energy Efficiency: Catalytic reactions are preferred over stoichiometric ones because catalysts can be used in small amounts and are often recyclable, which minimizes waste. ijrpr.com For example, the synthesis of related piperazine (B1678402) compounds has been improved by using sulphamic acid, an efficient and reusable heterogeneous catalyst, which simplifies the process and avoids the formation of side products. scholarsresearchlibrary.com While a documented synthesis of this compound uses a Palladium on carbon (Pd/C) catalyst, ongoing research in amine synthesis focuses on developing even more efficient and sustainable catalytic systems. chemicalbook.comrsc.org

Furthermore, improving energy efficiency is a core green chemistry principle. researchgate.net This can be achieved by exploring alternative energy sources to conventional heating (reflux). Sonochemistry, which uses ultrasound to initiate and enhance chemical reactions, can sometimes lead to higher yields in shorter reaction times and at lower temperatures compared to traditional methods, thereby reducing energy consumption. researchgate.net

The table below compares conventional synthesis methodologies with green chemistry alternatives applicable to the synthesis of compounds like this compound.

Conventional ApproachGreen Chemistry AlternativePrinciple/Advantage
Use of hazardous solvents (e.g., Toluene, Dichloromethane, Chloroform). environmentclearance.nic.inscholarsresearchlibrary.comchemicalbook.comUse of safer solvents like organic carbonates. rsc.orgSafer Solvents: Reduces toxicity and environmental impact; improves worker safety. researchgate.net
Stoichiometric reagentsUse of efficient, recyclable catalysts (e.g., heterogeneous acid catalysts). ijrpr.comscholarsresearchlibrary.comCatalysis/Waste Prevention: Increases atom economy, reduces waste, and allows for catalyst reuse.
Conventional heating (reflux). environmentclearance.nic.inAlternative energy sources like sonochemistry. researchgate.netEnergy Efficiency: Potentially shortens reaction times and lowers energy consumption. researchgate.net

By integrating these waste reduction strategies and green chemistry approaches, the manufacturing process of this compound can be aligned with modern standards of environmental sustainability, ensuring that its utility in environmental applications is not undermined by its own production lifecycle. ijrpr.com

Q & A

Q. What are the critical safety protocols for handling Bis(3-chloropropyl)amine in laboratory settings?

  • Methodological Answer : this compound is corrosive and toxic. Key protocols include:
  • Work in a fume hood to avoid inhalation of vapors .
  • Use flame-resistant gloves (e.g., nitrile) and safety goggles to prevent skin/eye contact .
  • Store in a tightly sealed container at -20°C under inert gas to minimize hygroscopic degradation .
  • In case of exposure, rinse skin/eyes with water for 15+ minutes and seek immediate medical attention .

Q. How can researchers determine the solubility and optimal storage conditions for this compound hydrochloride?

  • Methodological Answer :
  • Solubility : The compound is sparingly water-soluble but dissolves in polar aprotic solvents like acetonitrile. Ultrasonication (e.g., 30 min at 40 kHz) in chloroform/methanol mixtures enhances dissolution .
  • Storage : Store at -20°C in a desiccator with silica gel to prevent moisture absorption. Use amber vials to limit light exposure .

Q. What experimental strategies mitigate challenges in dissolving this compound derivatives for reaction workflows?

  • Methodological Answer :
  • Pre-warm solvents to 40–50°C to improve dissolution kinetics .
  • Employ co-solvents (e.g., DMF:DCM 1:1 v/v) for stubborn cases.
  • Centrifuge suspensions (10,000 rpm, 10 min) to remove undissolved particulates before reactions .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

  • Methodological Answer :
  • Catalyst Selection : Use Raney cobalt under hydrogenation conditions (e.g., 60°C, 5 atm H₂) to reduce nitrile intermediates efficiently .
  • Purification : Perform flash chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization from ethanol to isolate high-purity product (>99% by GC) .
  • Side Reaction Mitigation : Control reaction pH (7–8) to minimize hydrolysis of the chloropropyl group .

Q. What analytical techniques are most effective for confirming the structural integrity of this compound derivatives?

  • Methodological Answer :
  • XRD : Analyze crystallinity and phase purity; compare d-spacing values to reference data (e.g., modified cellulose studies ).
  • FT-IR : Identify characteristic N-H (3300 cm⁻¹) and C-Cl (750 cm⁻¹) stretches .
  • NMR : Use ¹³C NMR to resolve quaternary carbons (δ 45–55 ppm for chloropropyl groups) .

Q. How should researchers address contradictory data in solubility or reactivity studies of this compound analogs?

  • Methodological Answer :
  • Controlled Replication : Repeat experiments under standardized conditions (e.g., fixed temperature, solvent batch).
  • Environmental Factors : Check for humidity effects (hygroscopicity alters reactivity) or trace metal contamination (e.g., Fe³⁺ catalyzes side reactions).
  • Computational Validation : Use DFT calculations (e.g., Gaussian) to model reaction pathways and identify plausible intermediates .

Q. What methodologies enable the functionalization of this compound for applications in polymer or biomaterial synthesis?

  • Methodological Answer :
  • Silane Coupling : Graft onto silica surfaces using (3-chloropropyl)trimethoxysilane as a linker (60°C, toluene, 24 h) .
  • Crosslinking : React with epoxides (e.g., glycidyl methacrylate) at 80°C in THF to form amine-cured networks .
  • Bioconjugation : Activate with EDC/NHS to attach peptides or enzymes, followed by HPLC purification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.